Mal-NH-PEG8-Boc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-NH-PEG8-Boc involves several steps:

PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching a PEG chain to the precursor to enhance its solubility and stability.

Maleimide Functionalization: The PEGylated molecule is then functionalized with a maleimide group. This is typically achieved through a reaction with maleic anhydride under controlled conditions.

Boc Protection:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The compound is typically produced in bulk quantities and requires specialized equipment for PEGylation and functionalization steps.

Analyse Des Réactions Chimiques

Types of Reactions

Mal-NH-PEG8-Boc undergoes several types of chemical reactions:

Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions

Common Reagents and Conditions

Thiol Reagents: Common thiol reagents include cysteine and glutathione.

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Thioether Products: Formed from the reaction of the maleimide group with thiols.

Deprotected Amine Products: Formed after the removal of the Boc protecting group

Applications De Recherche Scientifique

Mal-NH-PEG8-Boc has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.

Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of protein function and regulation.

Industry: Used in the production of PEGylated compounds, which have enhanced solubility and stability.

Mécanisme D'action

Mal-NH-PEG8-Boc functions as a linker in PROTACs, which are designed to degrade specific proteins. The maleimide group reacts with thiol groups on target proteins, forming a covalent bond. The PEG chain enhances solubility and stability, while the Boc protecting group ensures the amine group is protected during synthesis. Once the Boc group is removed, the amine group can participate in further reactions, facilitating the degradation of the target protein via the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.

Mal-PEG12-NH-Boc: Similar structure but with a longer PEG chain.

Mal-PEG8-OH: Lacks the Boc protecting group

Uniqueness

Mal-NH-PEG8-Boc is unique due to its optimal PEG chain length, which balances solubility and stability. The presence of both maleimide and Boc groups allows for versatile applications in PROTAC synthesis and other chemical reactions .

Propriétés

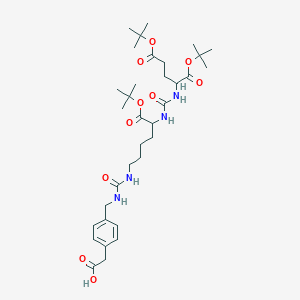

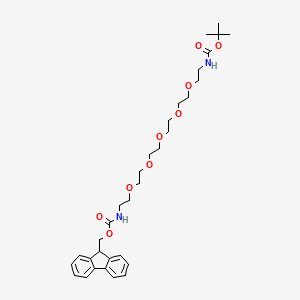

Formule moléculaire |

C30H52N2O13 |

|---|---|

Poids moléculaire |

648.7 g/mol |

Nom IUPAC |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H52N2O13/c1-30(2,3)45-29(36)7-10-37-12-14-39-16-18-41-20-22-43-24-25-44-23-21-42-19-17-40-15-13-38-11-8-31-26(33)6-9-32-27(34)4-5-28(32)35/h4-5H,6-25H2,1-3H3,(H,31,33) |

Clé InChI |

BAZYOYUOBODZQO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11932810.png)

![(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B11932819.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)

![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)